molecular formula C23H19N5O3S B2393932 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-48-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2393932
CAS No.: 921880-48-0
M. Wt: 445.5
InChI Key: QNIILFCAQJQZBM-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activities, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 941953-08-8

The presence of the benzothiazole moiety and the pyrazolo-pyridine core contributes to its diverse biological activities.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study assessing a series of related compounds, it was found that this compound demonstrated notable cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by flow cytometry and caspase activity assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The interaction studies indicate that the compound may inhibit bacterial growth by targeting specific enzymes vital for bacterial survival.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives.

  • Condensation Reaction : The initial step involves the condensation of 6-ethoxybenzo[d]thiazol with appropriate aldehydes or ketones.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo-pyridine structure.
  • Carboxamide Formation : Finally, carboxamide functionalities are introduced through acylation reactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against A549, MCF7, HT1080
AntimicrobialModerate inhibition of Staphylococcus aureus and E. coli
Enzyme InhibitionEffective binding to urease

Detailed Research Findings

  • Cytotoxicity Assays : A study conducted by Hazra et al. demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
  • Antimicrobial Studies : In vitro studies revealed that the compound's mechanism against bacteria involved disruption of cell wall synthesis and inhibition of protein synthesis pathways.
  • Molecular Docking Studies : Computational studies indicated that hydrogen bonding interactions play a crucial role in the binding affinity of the compound to target enzymes like urease, which is essential for understanding its biological efficacy.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-3-31-15-9-10-18-19(11-15)32-23(24-18)25-21(29)16-12-27(2)13-17-20(16)26-28(22(17)30)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIILFCAQJQZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.